molecular formula C15H12Cl3NO2 B5705395 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B5705395
M. Wt: 344.6 g/mol
InChI Key: DPJSOEUDQLBXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide, also known as dicamba, is a widely used herbicide that is effective against broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers and gardeners.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants by mimicking the action of the plant hormone auxin. It is absorbed by the plant and transported to the growing points, where it causes abnormal growth and eventually death. Dicamba is effective against broadleaf weeds, but has little effect on grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as in the levels of certain plant hormones. Dicamba also affects the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for researchers studying plant growth and development, as well as for those investigating the effects of herbicides on non-target organisms. However, there are some limitations to its use in lab experiments. Dicamba can be toxic to some plant species at low concentrations, which can make it difficult to use in experiments involving multiple plant species. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide can persist in the environment for a long time, which can complicate studies of its long-term effects.

Future Directions

There are many areas of research that could benefit from further study of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide. One potential future direction is the development of new formulations of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide that are more effective against a wider range of weed species. Another area of research could be the investigation of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide's potential use in the treatment of certain diseases. Additionally, more research is needed to fully understand the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide on the environment, including its potential impact on non-target organisms.

Synthesis Methods

Dicamba is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with sodium hydroxide to form the sodium salt of the phenol. This is then reacted with 2,4-dichlorophenylacetyl chloride to form 2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide. The final product is purified through recrystallization.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to investigate its effectiveness against various weed species, as well as its potential impact on the environment. Dicamba has also been studied for its potential use in the treatment of certain diseases, including cancer.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-11(3-4-12(9)17)21-8-15(20)19-14-5-2-10(16)7-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJSOEUDQLBXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide

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